molecular formula C9H9F2N B2984084 6,7-Difluoro-1,2,3,4-tetrahydroquinoline CAS No. 953717-64-1

6,7-Difluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2984084
CAS No.: 953717-64-1
M. Wt: 169.175
InChI Key: ZOCFTJNFKKPBDD-UHFFFAOYSA-N
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Description

6,7-Difluoro-1,2,3,4-tetrahydroquinoline (CAS: 953717-64-1) is a fluorinated derivative of the tetrahydroquinoline scaffold, a heterocyclic structure widely studied for its pharmacological and industrial applications. This compound features fluorine atoms at the 6- and 7-positions of the aromatic ring, which enhance its electronic and steric properties compared to non-fluorinated analogs. With a molecular formula of C₉H₉F₂N and a molecular weight of 169.07 g/mol (219.66 g/mol as the hydrochloride salt), it is a key intermediate in medicinal chemistry and agrochemical research .

Tetrahydroquinolines are renowned for their versatility, serving as core structures in anti-cancer, anti-inflammatory, and anti-parasitic agents . The fluorine substituents in 6,7-difluoro derivatives improve metabolic stability and bioavailability, making them attractive for drug development .

Properties

IUPAC Name

6,7-difluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCFTJNFKKPBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2NC1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953717-64-1
Record name 6,7-difluoro-1,2,3,4-tetrahydroquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated aniline derivatives, which undergo cyclization reactions to form the desired tetrahydroquinoline structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the compound.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of fluorinated quinolines generally involves similar principles as laboratory synthesis but on a larger scale. This includes the use of industrial-grade reagents, optimized reaction conditions, and efficient purification processes to obtain high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of fluorinated or non-fluorinated analogs .

Scientific Research Applications

6,7-Difluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

The biological and chemical properties of tetrahydroquinolines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline and its analogs:

Structural and Physicochemical Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 6-F, 7-F C₉H₉F₂N 169.07 (free base) Enhanced lipophilicity; improved metabolic stability
6,7-Dichloro-1,2,3,4-tetrahydroquinoline 6-Cl, 7-Cl C₉H₉Cl₂N 208.09 Higher molecular weight; increased steric hindrance
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline 6-OCH₃, 7-OCH₃ C₁₁H₁₅NO₂ 205.24 Electron-donating groups; applications in dyes and corrosion inhibitors
6-Fluoro-1,2,3,4-tetrahydroquinoline 6-F C₉H₁₀FN 151.18 Moderate bioactivity; used in analgesic agents
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline 2-CH₃, 2-CH₃, 4-CH₃ C₁₂H₁₇N 175.27 Sterically hindered; used in polymer stabilization

Stability and Reactivity

  • Fluorine substituents in 6,7-difluoro derivatives reduce oxidative degradation compared to chloro or methoxy analogs .
  • Methoxy groups increase electron density, making 6,7-dimethoxy derivatives prone to oxidation .

Biological Activity

6,7-Difluoro-1,2,3,4-tetrahydroquinoline (CAS No. 953717-64-1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9F2NC_9H_9F_2N, with a molecular weight of 169.17 g/mol. The presence of fluorine atoms at positions 6 and 7 contributes to its unique chemical properties, influencing its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities. The following table summarizes key findings related to its biological effects:

Biological Activity Description Reference
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains.
Anti-inflammatory EffectsPotential to modulate inflammatory pathways in autoimmune diseases.
Anticancer PropertiesInhibitory effects on cancer cell lines observed in vitro.
Neuroprotective EffectsPotential neuroprotective actions in models of neurodegeneration.

Case Studies and Research Findings

  • Antimicrobial Activity : In a study evaluating the antimicrobial properties of tetrahydroquinoline derivatives, this compound was found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's fluorination pattern enhances its binding affinity to bacterial enzymes, making it a candidate for further development as an antibiotic agent.
  • Anti-inflammatory Effects : A recent investigation into the compound's effects on Th17-mediated autoimmune diseases highlighted its potential as an orally bioavailable treatment option. The study demonstrated that derivatives of tetrahydroquinoline could effectively inhibit RORγt activity, a key regulator in inflammatory responses .
  • Anticancer Properties : Research focusing on the anticancer effects of tetrahydroquinoline derivatives revealed that this compound showed promising results in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing precursors such as amino ketones and fluorinated reagents to facilitate the formation of the tetrahydroquinoline ring.
  • Fluorination Techniques : Employing selective fluorination methods to introduce fluorine atoms at the 6 and 7 positions.

These synthetic routes are crucial for obtaining high yields and purity of the target compound.

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